molecular formula C18H17ClN2O4S B2938393 N-(4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide CAS No. 1448136-62-6

N-(4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2938393
CAS No.: 1448136-62-6
M. Wt: 392.85
InChI Key: AITPDAIKMXNOAK-UHFFFAOYSA-N
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Description

N-(4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide is a complex organic compound that features a sulfonyl azetidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide typically involves multiple steps. One common route includes the reaction of 4-chlorobenzenesulfonyl chloride with azetidine-1-carboxylic acid, followed by coupling with 4-aminophenylacetamide under controlled conditions. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-(4-chlorophenyl)acetamide: Shares the acetamide group but lacks the sulfonyl azetidine moiety.

    4-chlorobenzenesulfonamide: Contains the sulfonyl group but lacks the azetidine and acetamide groups.

Uniqueness

N-(4-(3-((4-chlorophenyl)sulfonyl)azetidine-1-carbonyl)phenyl)acetamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.

Properties

IUPAC Name

N-[4-[3-(4-chlorophenyl)sulfonylazetidine-1-carbonyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O4S/c1-12(22)20-15-6-2-13(3-7-15)18(23)21-10-17(11-21)26(24,25)16-8-4-14(19)5-9-16/h2-9,17H,10-11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AITPDAIKMXNOAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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